New Methylene Blue N

Description

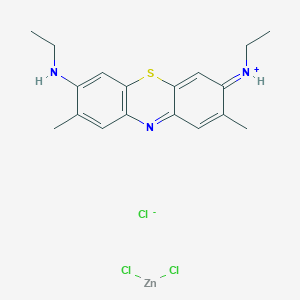

Structure

3D Structure of Parent

Properties

IUPAC Name |

dichlorozinc;ethyl-[7-(ethylamino)-2,8-dimethylphenothiazin-3-ylidene]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3S.3ClH.Zn/c1-5-19-13-9-17-15(7-11(13)3)21-16-8-12(4)14(20-6-2)10-18(16)22-17;;;;/h7-10,19H,5-6H2,1-4H3;3*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVUYBOFNBJFGV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)N=C3C=C(C(=[NH+]CC)C=C3S2)C.[Cl-].Cl[Zn]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl3N3SZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6586-05-6 | |

| Record name | 3,7-Bis(ethylamino)-2,8-dimethylphenothiazin-5-ium chloride, compound with zinc chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006586056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-bis(ethylamino)-2,8-dimethylphenothiazin-5-ium chloride, compound with zinc chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is the chemical structure of New Methylene Blue N

An In-depth Technical Guide to New Methylene Blue N

This compound is a cationic thiazine dye utilized across various scientific disciplines, primarily for its application as a vital stain in hematology and microbiology. This guide provides a comprehensive overview of its chemical structure, properties, and established experimental applications.

Core Chemical and Physical Properties

This compound is an organic compound of the thiazine class. It is structurally similar to Methylene Blue but with ethyl groups replacing the methyl groups, which enhances its staining efficacy for certain applications.[1] It is commercially available in at least two common forms: as a simple chloride salt and as a zinc chloride double salt. The properties of these forms are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value (Chloride Salt) | Value (Zinc Chloride Double Salt) |

| Synonyms | Basic Blue 24, C.I. 52030 | Basic Blue 24, C.I. 52030 |

| CAS Number | 1934-16-3[2][3][4] | 6586-05-6[5][6][7][8] |

| Molecular Formula | C₁₈H₂₂ClN₃S[2][3][4] | C₃₆H₄₄Cl₄N₆S₂Zn[8] or 2(C₁₈H₂₂N₃S)·2Cl·ZnCl₂[5][6] |

| Molecular Weight | 347.91 g/mol [2][3][4] | 832.12 g/mol [5][6] |

| Appearance | Dark green to dark brown powder, crystals, or chunks[2][4][9] | Brown or bronzy crystalline powder[5] |

| Melting Point | 190 °C (decomposes)[2][9] | >240 °C (decomposes) |

| Absorbance Maximum (λmax) | ~632 nm[10] | Not specified |

Table 2: Chemical Identifiers for this compound (C₁₈H₂₂ClN₃S)

| Identifier Type | Identifier |

| IUPAC Name | 3,7-Bis(ethylamino)-2,8-dimethylphenothiazin-5-ium chloride |

| SMILES String | [Cl-].CCNc1cc2[s+]c3cc(NCC)c(C)cc3nc2cc1C[2][9] |

| InChI | 1S/C18H22N3S.ClH/c1-5-19-13-9-17-15(7-11(13)3)21-16-8-12(4)14(20-6-2)10-18(16)22-17;/h7-10,19-20H,5-6H2,1-4H3;1H/q+1;/p-1[2][9] |

| InChI Key | NZYCYASKVWSANA-UHFFFAOYSA-M[2][9] |

Mechanism of Action in Biological Staining

This compound's primary utility as a stain stems from its cationic nature, allowing it to bind to negatively charged molecules within cells.[11] Its mechanism is particularly well-understood in the context of reticulocyte staining.

-

Reticulocyte Staining : Reticulocytes, or immature red blood cells, contain residual ribosomal RNA (rRNA), which is absent in mature erythrocytes. This compound penetrates the living cell membrane and causes the precipitation of this RNA.[2] The dye binds to and crosslinks with the RNA, forming a visible dark-blue, granular, or filamentous network known as the reticulum.[2] This allows for the easy identification and enumeration of reticulocytes in a blood smear.

-

Bacterial and Cytological Staining : As a cationic dye, this compound binds to acidic, negatively charged components in cells, such as nucleic acids (DNA, RNA) and polyphosphates.[12][13] This results in the staining of the nucleus and certain cytoplasmic granules, making it a useful simple stain for observing bacterial morphology and for differential staining of leukocytes.[12]

Below is a diagram illustrating the logical workflow for the supravital staining of reticulocytes using this compound.

References

- 1. New methylene blue - Wikipedia [en.wikipedia.org]

- 2. newcomersupply.com [newcomersupply.com]

- 3. journals.biologists.com [journals.biologists.com]

- 4. rowleybio.com [rowleybio.com]

- 5. jorvet.com [jorvet.com]

- 6. Module 6.4: Reticulocyte Procedure – Clinical Veterinary Diagnostic Laboratory [pressbooks.umn.edu]

- 7. emmonya.com [emmonya.com]

- 8. ethosbiosciences.com [ethosbiosciences.com]

- 9. This compound Dye content 70 1934-16-3 [sigmaaldrich.com]

- 10. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 11. Methylene Blue staining [protocols.io]

- 12. hardydiagnostics.com [hardydiagnostics.com]

- 13. ibisci.com [ibisci.com]

The Core Mechanism of New Methylene Blue N in Supravital Staining: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

New Methylene Blue N (NMB) is a cationic thiazine dye fundamental to the practice of diagnostic hematology.[1] Its principal application lies in supravital staining, a technique used to examine living cells after their removal from an organism.[2] This method is crucial for the enumeration of reticulocytes, immature red blood cells, which provides a vital diagnostic window into bone marrow erythropoietic activity.[3][4] This technical guide delineates the core mechanism of NMB in supravital staining, offering a detailed exploration of its interaction with cellular components, comprehensive experimental protocols, and a comparative analysis of procedural variations.

Core Mechanism of Action: A Biophysical Perspective

The efficacy of this compound as a supravital stain for reticulocytes is rooted in a direct molecular interaction with residual ribonucleic acid (RNA). Reticulocytes, having recently extruded their nucleus, retain a network of ribosomal RNA (rRNA) and messenger RNA (mRNA) essential for the final synthesis of hemoglobin before maturation into erythrocytes.[3][5] This residual RNA is the specific target of NMB.

The staining process unfolds through a sequence of electrochemical events:

-

Electrostatic Binding: NMB is a cationic dye, meaning it carries a positive charge. Conversely, the phosphate backbone of RNA is negatively charged. This fundamental difference in charge initiates a strong electrostatic attraction, drawing the NMB molecules to the RNA within the reticulocytes.[6][7]

-

Intercalation and Crosslinking: Beyond simple electrostatic attraction, evidence suggests that phenothiazine dyes like NMB can intercalate, or insert themselves, between the base pairs of nucleic acid structures.[8][9] This intercalation, coupled with the dye's ability to form complexes, is believed to neutralize the negative charges on the RNA backbone. This neutralization disrupts the repulsive forces that keep the RNA strands in solution within the cytoplasm.

-

Precipitation and Visualization: The neutralization and crosslinking of RNA by NMB lead to the aggregation and co-precipitation of the ribosomal and residual RNA. This process forms a visible, mesh-like network or granular clumps within the cytoplasm of the reticulocyte. These dark-blue aggregates, referred to as the "reticulum," are the hallmark of a stained reticulocyte and are readily observable under light microscopy.[3][10] The mature erythrocytes, lacking significant amounts of RNA, remain largely unstained, appearing as pale blue or greenish-blue discs.[3][11]

The supravital nature of this staining technique is critical; it must be performed on living, unfixed cells.[2] Fixation methods, such as those using methanol, would alter the cellular structures and prevent the specific precipitation of RNA by NMB.

Figure 1: Mechanism of NMB Staining in Reticulocytes.

Quantitative Data Summary

The following table summarizes various protocols for the preparation of this compound staining solution and its application in reticulocyte counting, highlighting the quantitative differences in methodologies.

| Parameter | Source/Method | Value | Notes |

| Stain Composition | |||

| This compound | Vetlexicon[12] | 0.5 g | |

| Potassium Oxalate | Vetlexicon[12] | 1.6 g | Anticoagulant |

| Distilled Water | Vetlexicon[12] | 100 ml | |

| Blood to Stain Ratio | |||

| Newcomer Supply[10] | 1:1 (v/v) | e.g., 5 drops of blood to 5 drops of stain | |

| Atlas Medical[3] | 1.25:1 (v/v) | 0.25 ml of blood to 0.2 ml of stain | |

| RICCA Chemical[11] | 1:1 (v/v) | e.g., 3-4 drops of blood to an equal volume of stain | |

| Bio Optica[13] | 1:1 (v/v) | e.g., 2 drops of blood to 2 drops of stain | |

| Incubation Time | |||

| Newcomer Supply[10] | 10-15 minutes | At room temperature | |

| Atlas Medical[3] | 5-10 minutes | ||

| RICCA Chemical[11] | 10-15 minutes | ||

| Bio Optica[13] | 10-15 minutes | ||

| Incubation Temperature | |||

| Newcomer Supply[10] | Room Temperature | ||

| RICCA Chemical[11] | Room Temperature |

Experimental Protocols

Preparation of this compound Staining Solution (General Protocol)

This protocol is a composite based on common laboratory practices and product inserts.

Materials:

-

This compound powder (certified)

-

Potassium oxalate

-

Distilled water

-

Volumetric flask (100 ml)

-

Magnetic stirrer and stir bar

-

Weighing balance

-

Filter paper

Procedure:

-

Weigh 0.5 g of this compound powder and 1.6 g of potassium oxalate.

-

Transfer the weighed powders to a 100 ml volumetric flask.

-

Add approximately 80 ml of distilled water to the flask.

-

Place a magnetic stir bar in the flask and place it on a magnetic stirrer.

-

Stir the solution until all the powder has completely dissolved.

-

Once dissolved, add distilled water to bring the final volume to 100 ml.

-

Filter the solution using filter paper to remove any precipitate.[12]

-

Store the staining solution in a dark, tightly capped bottle at room temperature.

Supravital Staining of Reticulocytes

This protocol outlines the steps for staining whole blood for reticulocyte enumeration.

Materials:

-

Prepared this compound staining solution

-

Fresh whole blood (anticoagulated with EDTA)

-

Small test tubes or vials

-

Pipettes

-

Microscope slides

-

Microscope with oil immersion objective

Procedure:

-

Dispense equal volumes of the NMB staining solution and fresh whole blood into a small test tube. A common ratio is 1:1 (e.g., 50 µl of stain and 50 µl of blood).[10][11]

-

Gently mix the blood and stain suspension with a pipette.

-

Incubate the mixture at room temperature for 10-15 minutes.[10][11] Note: Incubation times may vary; some protocols suggest 5-10 minutes.[3]

-

After incubation, gently re-suspend the mixture to ensure a uniform distribution of cells.

-

Using a pipette, place a small drop of the stained blood suspension onto a clean microscope slide.

-

Prepare a thin blood smear using the wedge or slide method.

-

Allow the smear to air dry completely. Do not heat-fix.

-

Examine the smear under a microscope using the oil immersion objective.

-

Reticulocytes are identified by the presence of dark-blue, granular, or filamentous inclusions within the pale blue-green erythrocyte cytoplasm.[3]

Figure 2: Experimental Workflow for NMB Staining.

Conclusion

The supravital staining of reticulocytes with this compound is a robust and informative technique that hinges on the fundamental principles of electrochemistry and molecular interaction. The cationic nature of the dye facilitates a targeted binding to the anionic ribosomal RNA within immature erythrocytes, leading to a visible precipitation of this genetic material. While variations in staining protocols exist, the core mechanism remains consistent. A thorough understanding of this mechanism is paramount for researchers and clinicians in accurately assessing erythropoietic activity and diagnosing a range of hematological disorders. Adherence to standardized protocols and careful microscopic evaluation are essential for obtaining reliable and reproducible results.

References

- 1. New methylene blue - Wikipedia [en.wikipedia.org]

- 2. rowleybio.com [rowleybio.com]

- 3. atlas-medical.com [atlas-medical.com]

- 4. researchgate.net [researchgate.net]

- 5. patholjournal.com [patholjournal.com]

- 6. Comparative Study Regarding the Properties of Methylene Blue and Proflavine and Their Optimal Concentrations for In Vitro and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. methylene blue staining: Topics by Science.gov [science.gov]

- 8. Interaction of methylene blue with transfer RNA--a spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA intercalation of methylene blue and quinacrine: new insights into base and sequence specificity from structural and thermodynamic studies with polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. newcomersupply.com [newcomersupply.com]

- 11. riccachemical.com [riccachemical.com]

- 12. vetlexicon.com [vetlexicon.com]

- 13. bio-optica.it [bio-optica.it]

The Core Principle of New Methylene Blue N Staining of RNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles behind New Methylene Blue N (NMB) staining of Ribonucleic Acid (RNA). It delves into the physicochemical interactions, details established experimental protocols, and presents quantitative data to offer a thorough understanding of this classic cytological and molecular biology technique.

The Fundamental Principle: An Electrostatic and Intercalative Affair

This compound is a cationic thiazine dye that possesses a net positive charge. This fundamental characteristic governs its interaction with nucleic acids, which are polyanions due to their negatively charged phosphate backbone. The staining mechanism is primarily a two-fold process:

-

Electrostatic Attraction: The positively charged NMB molecules are electrostatically attracted to the negatively charged phosphate groups of the RNA backbone. This initial interaction is a key driver of the staining process.

-

Intercalation: Beyond simple electrostatic attraction, NMB can also intercalate, or insert itself, between the base pairs of RNA, particularly in double-stranded regions or areas with significant secondary structure. This mode of binding is less dominant than with DNA but still contributes to the overall staining.

This binding of NMB to RNA results in the formation of a visible, colored complex. In the context of reticulocyte staining, this interaction leads to the precipitation of ribosomal RNA (rRNA) into a visible network or reticulum, giving these immature red blood cells their characteristic appearance.

Physicochemical Properties and Interactions

The interaction between NMB and RNA is a dynamic process influenced by several factors:

-

pH: The staining is most effective in a slightly acidic to neutral pH range, which ensures the dye remains in its cationic form and the RNA is structurally stable.

-

Dye Concentration: The concentration of NMB in the staining solution is a critical parameter. Insufficient dye will result in weak staining, while excessive concentrations can lead to non-specific binding and the formation of precipitates.

-

RNA Conformation: The secondary structure of RNA can influence the binding affinity of NMB. Regions of single-strandedness primarily rely on electrostatic interactions, whereas double-stranded regions can also accommodate intercalation.

The binding of NMB to RNA can be characterized by a binding affinity constant (K), which is a measure of the strength of the interaction. For transfer RNA (tRNA), the binding affinity of NMB has been reported to be in the order of 10^5 M⁻¹. This interaction is predominantly entropy-driven, suggesting that the release of counterions and water molecules upon binding plays a significant role in the spontaneity of the process.

Data Presentation: A Comparative Look at RNA Stains

While New Methylene Blue is a well-established stain, its sensitivity is a key consideration. The following table summarizes available quantitative data and provides a comparison with other common nucleic acid stains.

| Parameter | This compound | Ethidium Bromide | SYBR Green II |

| Primary Binding Mode | Electrostatic, Intercalation | Intercalation | Intercalation & Groove Binding |

| Detection Limit (RNA in gel) | ~50-100 ng | ~1-10 ng | ~0.1-1 ng |

| Fluorescence Excitation (nm) | Not Fluorescent | 520 (with UV) | 497 (with blue light) |

| Fluorescence Emission (nm) | Not Fluorescent | 610 | 520 |

| Toxicity | Low | High (Mutagen) | Moderate |

| Reversibility of Staining | Reversible | Generally Irreversible | Reversible |

Experimental Protocols

Supravital Staining of Reticulocytes

This protocol is a standard method for the enumeration of reticulocytes in a blood sample.

Materials:

-

This compound staining solution (0.5% in citrate-saline)

-

Whole blood collected in EDTA

-

Glass microscope slides and coverslips

-

Pasteur pipettes

-

Incubator or water bath (37°C)

-

Microscope with oil immersion objective

Procedure:

-

In a small test tube, mix equal volumes (e.g., 3 drops) of whole blood and this compound staining solution.

-

Incubate the mixture at 37°C for 15-20 minutes. This allows for the supravital staining of the reticulocytes.

-

Gently resuspend the cells in the mixture.

-

Place a small drop of the stained blood onto a clean microscope slide and prepare a thin smear.

-

Allow the smear to air dry completely. Do not heat fix.

-

Examine the smear under a microscope using the oil immersion objective. Reticulocytes are identified by the presence of a blue-staining network (reticulum) or distinct blue granules within the red blood cells.

-

Count the number of reticulocytes per 1000 red blood cells to determine the reticulocyte percentage.

Staining of RNA on a Northern Blot Membrane

This protocol is used to visualize RNA bands on a nylon or nitrocellulose membrane after Northern blotting to assess the quality and quantity of transferred RNA.

Materials:

-

Nylon or nitrocellulose membrane with transferred RNA

-

Staining solution: 0.04% (w/v) New Methylene Blue in 0.5 M sodium acetate (pH 5.2)

-

Destaining solution: Nuclease-free water

-

Shallow trays for incubation

Procedure:

-

After transferring the RNA to the membrane and UV cross-linking, place the membrane in a clean tray.

-

Add a sufficient volume of the staining solution to completely submerge the membrane.

-

Incubate at room temperature for 5-10 minutes with gentle agitation.

-

Pour off the staining solution (it can be reused).

-

Wash the membrane with nuclease-free water for 5-10 minutes, or until the RNA bands are clearly visible against a faint background.

-

The ribosomal RNA bands (28S and 18S for eukaryotes) should appear as sharp, blue bands.

-

The membrane can be photographed for documentation.

-

To proceed with hybridization, destain the membrane by washing it with pre-hybridization buffer or 75-100% ethanol until the blue color is completely gone.

Mandatory Visualizations

Molecular Interaction of New Methylene Blue with RNA

Caption: Interaction of New Methylene Blue with an RNA strand.

Experimental Workflow for Reticulocyte Staining

Caption: Workflow for the supravital staining of reticulocytes.

Logical Relationship: Reticulocyte Maturation and RNA Visualization

Caption: Reticulocyte maturation and the role of NMB in RNA visualization.

The Discovery and History of New Methylene Blue: An In-depth Technical Guide for Researchers

Abstract

New Methylene Blue (NMB), a thiazine-class organic dye, has carved a significant niche in biological staining, particularly in hematology. This in-depth technical guide chronicles the discovery and historical development of New Methylene Blue, distinguishing it from its predecessor, Methylene Blue. It provides a comprehensive overview of its chemical properties, synthesis, and multifaceted applications as a supravital stain. Detailed experimental protocols for its use in reticulocyte counting and Heinz body identification are presented, alongside quantitative data on its physical and chemical characteristics. Furthermore, this guide elucidates the molecular mechanisms underpinning its staining action and visualizes key experimental and logical workflows, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: A Tale of Two Blues

The history of biological staining is intertwined with the development of synthetic dyes in the 19th century. Methylene Blue, first synthesized by German chemist Heinrich Caro in 1876, was a pioneering dye used in the textile industry that quickly found applications in medicine and biology.[1] However, for specific hematological applications, a derivative, New Methylene Blue (also known as Basic Blue 24), proved to be a more effective and reliable supravital stain.[2][3] It is crucial to distinguish between these two compounds, as New Methylene Blue offers superior performance in staining intracellular components of unfixed cells, particularly the reticulofilamentous material in reticulocytes.[4]

New Methylene Blue is a cationic thiazine dye that selectively binds to acidic cellular components, most notably the ribosomal RNA (rRNA) present in immature red blood cells.[5][6] This interaction allows for the visualization and quantification of reticulocytes, providing a critical measure of erythropoietic activity in the bone marrow.[5][7] Its utility also extends to the identification of Heinz bodies, which are inclusions of denatured hemoglobin within red blood cells.[5][6]

This guide will delve into the technical aspects of New Methylene Blue, providing the necessary details for its effective application in a research and clinical setting.

Physicochemical Properties and Specifications

The utility of New Methylene Blue as a biological stain is intrinsically linked to its chemical structure and physical properties. As a member of the thiazine dye family, its chromophore is a cation, which dictates its staining characteristics.[2]

Table 1: Physicochemical Properties of New Methylene Blue N

| Property | Value | Reference(s) |

| Chemical Name | N,N-Dimethyl-N'-(7-(dimethylamino)-3H-phenothiazin-3-ylidene)benzene-1,4-diaminium chloride | [4] |

| Synonyms | Basic Blue 24, Methylene Blue N | [2][4] |

| CAS Number | 1934-16-3 | [4] |

| Molecular Formula | C₁₈H₂₂ClN₃S | [4] |

| Molecular Weight | 347.91 g/mol | [4] |

| Appearance | Dark brown to purple crystalline powder | [8] |

| Melting Point | 190 °C (decomposes) | [9] |

| Absorption Maxima (λmax) in Water | 628 - 634 nm and 588 - 594 nm | [8] |

| Extinction Coefficient at λmax 1 | Min 44,000 | [8] |

For optimal performance in biological staining, particularly for sensitive applications like reticulocyte counting, high-purity New Methylene Blue is required. The dye content and the absence of contaminating metal salts are critical parameters.

Table 2: Purity Specifications for Biological Grade New Methylene Blue

| Parameter | Specification | Reference(s) |

| Dye Content | ~70% or greater | [3][9] |

| UV/Visible Spectrum | Must pass test | [10] |

| Solubility | Soluble in water and ethanol | [11] |

| Identity (IR) | Conforms to structure | [8] |

Synthesis and Preparation of Staining Solution

While commercially available, understanding the synthesis of New Methylene Blue provides insight into its chemical nature. The synthesis generally involves the oxidation of N,N-dimethyl-p-phenylenediamine in the presence of sodium thiosulfate, followed by a reaction with N,N-dimethylaniline.[12]

A more detailed, albeit general, chemical pathway for Methylene Blue production starts with aniline, which is combined with formaldehyde to produce N,N-dimethylaniline. This product is then oxidized and combined with a leuco base in the presence of sodium nitrate and hydrochloric acid to yield Methylene Blue.[12] The synthesis of New Methylene Blue (Basic Blue 24) follows a similar principle but utilizes different starting materials to achieve the specific chemical structure.

For laboratory use, preparing the staining solution from a high-purity powder is a common practice.

Experimental Protocol: Preparation of New Methylene Blue Staining Solution (0.5% w/v)

Materials:

-

This compound powder (biological grade)

-

Potassium oxalate

-

Distilled water

-

Volumetric flask (100 mL)

-

Analytical balance

-

Filter paper

Procedure:

-

Weigh 0.5 g of this compound powder.

-

Weigh 1.6 g of potassium oxalate.

-

Dissolve the potassium oxalate in approximately 50 mL of distilled water in the 100 mL volumetric flask.

-

Add the this compound powder to the potassium oxalate solution.

-

Gently swirl the flask to dissolve the dye completely.

-

Once dissolved, add distilled water to bring the final volume to 100 mL.

-

Mix the solution thoroughly.

-

Filter the solution using filter paper before use to remove any precipitate.[6]

-

Store the prepared stain in a dark, evaporation-free bottle. The solution is stable indefinitely under these conditions.[6]

Applications in Biological Staining

New Methylene Blue is a premier supravital stain, meaning it is used to stain living cells that have been removed from an organism. Its primary applications are in hematology for the enumeration of reticulocytes and the identification of Heinz bodies.

Reticulocyte Counting

Reticulocytes are immature red blood cells that contain residual ribosomal RNA (rRNA), which is lost as the cell matures.[5] New Methylene Blue penetrates the living cell membrane and precipitates this rRNA, making it visible as a dark blue, reticular (mesh-like) network under a microscope.[5][6] The number of reticulocytes is a key indicator of the bone marrow's ability to produce new red blood cells.

Experimental Protocol: Supravital Staining of Reticulocytes

Materials:

-

Fresh whole blood (anticoagulated with EDTA)

-

New Methylene Blue staining solution (0.5% w/v)

-

Small test tubes

-

Pasteur pipettes

-

Microscope slides

-

Microscope with oil immersion objective

Procedure:

-

In a small test tube, mix equal parts of fresh whole blood and New Methylene Blue staining solution (e.g., 2-3 drops of each).[2][11]

-

Gently mix the suspension and incubate at room temperature for 10-15 minutes.[2][11]

-

After incubation, gently resuspend the cells.

-

Place a small drop of the mixture onto a clean microscope slide and prepare a thin blood smear.

-

Allow the smear to air dry completely.

-

Examine the smear under the oil immersion objective of a microscope. No fixation or counterstaining is necessary.[5]

-

Count the number of reticulocytes per 1000 red blood cells and express the result as a percentage.

Expected Results:

-

Reticulocytes: Red blood cells containing a dark blue granular or reticular network.[5]

-

Mature Erythrocytes: Pale greenish-blue.[5]

Heinz Body Identification

Heinz bodies are inclusions within red blood cells composed of denatured hemoglobin.[6] They are not visible with Romanowsky stains but can be visualized with supravital stains like New Methylene Blue. The presence of Heinz bodies is indicative of oxidative damage to red blood cells.

The same protocol for reticulocyte staining can be used to identify Heinz bodies. Under the microscope, Heinz bodies appear as round, dark blue inclusions, often attached to the cell membrane.[5][6]

Staining Mechanism and Molecular Interactions

The staining action of New Methylene Blue is based on a fundamental electrostatic interaction. As a cationic (positively charged) dye, it has a strong affinity for anionic (negatively charged) molecules within the cell. The primary target for New Methylene Blue in reticulocytes is the phosphate backbone of ribosomal RNA (rRNA), which carries a net negative charge.

The interaction is thought to occur in two main ways:

-

Electrostatic Binding: The positively charged thiazine ring of New Methylene Blue is attracted to the negatively charged phosphate groups of the rRNA. This is the initial and primary mode of interaction.[13]

-

Intercalation: The planar aromatic structure of New Methylene Blue allows it to insert itself between the base pairs of the rRNA, a process known as intercalation. This mode of binding is more specific and contributes to the stability of the dye-RNA complex.[13]

Spectroscopic studies have shown that the binding of Methylene Blue to tRNA is cooperative and involves both electrostatic and intercalative binding.[13]

Visualizations

Experimental Workflow for Reticulocyte Staining

Caption: Workflow for the supravital staining of reticulocytes.

Logical Relationship of New Methylene Blue Staining

Caption: Mechanism of New Methylene Blue staining of rRNA.

Conclusion

From its origins as a modification of a textile dye to its indispensable role in modern hematology, New Methylene Blue has a rich history underscored by its unique chemical properties. This technical guide has provided a comprehensive overview of its discovery, physicochemical characteristics, and practical applications. The detailed protocols and an understanding of its staining mechanism empower researchers and clinicians to effectively utilize this classic yet powerful tool for the assessment of erythropoiesis and red blood cell pathology. As a reliable, cost-effective, and simple-to-use stain, New Methylene Blue will undoubtedly continue to be a cornerstone of biological staining for the foreseeable future.

References

- 1. tandfonline.com [tandfonline.com]

- 2. rowleybio.com [rowleybio.com]

- 3. New methylene blue as a reticulocyte stain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The morphology of redox-dye-treated HbH-containing red cells: differences between cells treated with brilliant cresyl blue, methylene blue and new methylene blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atlas-medical.com [atlas-medical.com]

- 6. vetlexicon.com [vetlexicon.com]

- 7. myhematology.com [myhematology.com]

- 8. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 新亚甲蓝 Dye content ~70 % | Sigma-Aldrich [sigmaaldrich.com]

- 10. calpaclab.com [calpaclab.com]

- 11. bio-optica.it [bio-optica.it]

- 12. m.youtube.com [m.youtube.com]

- 13. Interaction of methylene blue with transfer RNA--a spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to New Methylene Blue N: Properties, Protocols, and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

New Methylene Blue N (NMB N), a cationic thiazine dye, is a vital tool in biomedical research and diagnostics. This technical guide provides an in-depth overview of its chemical properties, with a focus on its two common forms, and details its primary application in the supravital staining of reticulocytes. Furthermore, this document explores the broader therapeutic and mechanistic implications of the closely related compound, Methylene Blue, to provide a comprehensive understanding of the potential biological activities of NMB N, including its role in cellular signaling pathways. Detailed experimental protocols and structured data are presented to facilitate its practical application in a laboratory setting.

Introduction

This compound (NMB N), also known as Basic Blue 24, is a synthetic organic dye belonging to the thiazine class. It is structurally similar to the more widely known Methylene Blue, differing in the substitution of ethyl groups for the methyl groups on its amine functionalities. This substitution enhances its properties for specific applications, most notably in hematology for the enumeration of reticulocytes. NMB N is commercially available in two primary forms: a chloride salt and a zinc chloride double salt, each with distinct properties and applications. This guide will delineate the characteristics of both forms to aid researchers in their appropriate selection and use.

Physicochemical Properties

A clear distinction between the two common forms of this compound is crucial for its effective application. The following table summarizes their key physicochemical properties.

| Property | This compound (Chloride Salt) | This compound (Zinc Chloride Double Salt) |

| Synonyms | Basic Blue 24, Methylene Blue N | Basic Blue 24 zinc chloride double salt, C.I. 52030 |

| CAS Number | 1934-16-3[1][2] | 6586-05-6[3] |

| Molecular Formula | C₁₈H₂₂ClN₃S[1][2] | 2(C₁₈H₂₂N₃S)·ZnCl₂·2Cl or C₃₆H₄₄Cl₄N₆S₂Zn[3] |

| Molecular Weight | 347.91 g/mol [1][2] | 832.12 g/mol [3] |

| Appearance | Dark green to dark brown crystalline powder | Dark brown to deep purple crystalline powder |

| Melting Point | 190 °C (decomposes)[1] | >240 °C (decomposes) |

| Solubility | Soluble in water | Soluble in water |

Core Applications and Mechanisms of Action

Supravital Staining of Reticulocytes

The primary and most well-established application of this compound is in the supravital staining of reticulocytes, which are immature red blood cells.[4] This staining technique is critical for assessing the erythropoietic activity of the bone marrow.

Mechanism of Action: this compound is a supravital stain, meaning it can penetrate the cell membrane of living cells.[4] In immature erythrocytes, the residual ribosomal RNA (rRNA) reacts with NMB N to form a dark blue precipitate of aggregated granules and filaments, known as the reticulum.[5] This allows for the clear visualization and quantification of reticulocytes under a microscope. As the erythrocytes mature, they lose their RNA, and therefore, mature red blood cells do not exhibit this staining pattern.

Other Staining Applications

The zinc chloride double salt of this compound is also utilized for the demonstration of Heinz bodies in red blood cells and in the evaluation of vaginal smears during the estrous cycle.[6]

Photosensitizer

The zinc chloride double salt of this compound has been investigated as a photosensitizer for the in vitro photodynamic inactivation of plant-pathogenic fungi.[7]

Experimental Protocols

Reticulocyte Staining and Enumeration

This protocol provides a standardized method for the supravital staining of reticulocytes in whole blood.

Materials:

-

This compound staining solution (aqueous)

-

Whole blood collected in an EDTA anticoagulant tube

-

Small test tubes or vials

-

Pipettes

-

Microscope slides

-

Microscope with an oil immersion objective

Procedure:

-

Filter the this compound staining solution prior to use to remove any precipitate.

-

In a small test tube, mix equal parts of the staining solution and well-mixed whole blood (e.g., 3-5 drops of each).[1]

-

Gently mix the suspension with a pipette.

-

Incubate the mixture at room temperature for 10-15 minutes.[1]

-

After incubation, thoroughly resuspend the cells by gentle mixing.

-

Place a small drop of the stained blood suspension onto a clean microscope slide and prepare a thin blood smear.

-

Allow the smear to air dry completely. Do not heat fix.

-

Examine the smear under the oil immersion objective of a microscope.

-

Count the number of reticulocytes (cells containing blue-staining reticulum) per 1,000 red blood cells.

-

Calculate the reticulocyte percentage: (Number of Reticulocytes / 1000 Red Blood Cells) x 100 = Reticulocyte %

Expected Results:

-

Reticulocytes: Pale blue-green erythrocytes containing dark blue granules or a filamentous network.[1]

-

Mature Erythrocytes: Pale blue-green with no intracellular staining.[1]

Broader Biological Activities and Signaling Pathways

While research specifically delineating the signaling pathways of this compound is limited, extensive studies on the closely related Methylene Blue provide significant insights into its potential biological effects. Methylene Blue has been shown to be a multi-target agent with neuroprotective, anti-malarial, and antidepressant properties.

Inhibition of Nitric Oxide Synthase and Guanylate Cyclase

Methylene Blue is a known inhibitor of nitric oxide synthase (NOS) and soluble guanylate cyclase (sGC). This mechanism is central to its use in treating conditions characterized by excessive vasodilation, such as septic shock. By inhibiting the NO-cGMP pathway, Methylene Blue can help to restore vascular tone and blood pressure.

Mitochondrial Effects and Redox Cycling

Methylene Blue acts as a redox cycler in the mitochondrial electron transport chain. At low concentrations, it can accept electrons from NADH and transfer them to cytochrome c, bypassing complexes I and III. This action can enhance mitochondrial respiration and ATP production, and it is thought to underlie some of its neuroprotective effects.

Activation of the AMPK Signaling Pathway

Recent studies have demonstrated that Methylene Blue can induce macroautophagy, a cellular self-cleaning process, through the activation of the AMP-activated protein kinase (AMPK) pathway. AMPK is a key energy sensor in cells that, when activated, initiates a cascade of events to restore energy homeostasis. The activation of AMPK by Methylene Blue is independent of the mTOR pathway, a major regulator of cell growth and autophagy. This suggests a direct effect on AMPK or upstream kinases.

Conclusion

This compound is an indispensable reagent in hematological diagnostics, particularly for the assessment of erythropoiesis. Understanding the distinct properties of its chloride and zinc chloride double salt forms is essential for its proper application. While its primary use is in supravital staining, the broader biological activities of the closely related Methylene Blue suggest potential therapeutic avenues for NMB N that warrant further investigation. The elucidation of its specific interactions with cellular signaling pathways, such as the AMPK pathway, will be crucial in expanding its application in biomedical research and drug development. This guide serves as a foundational resource for researchers and scientists working with this versatile thiazine dye.

References

- 1. researchgate.net [researchgate.net]

- 2. NEW METHYLENE BLUE, N BRECHER [chembk.com]

- 3. CAS 6586-05-6: this compound, zinc chloride doubles… [cymitquimica.com]

- 4. Methylene blue alleviates experimental autoimmune encephalomyelitis by modulating AMPK/SIRT1 signaling pathway and Th17/Treg immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combined activation of the energy and cellular-defense pathways may explain the potent anti-senescence activity of methylene blue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Dye content 90 6586-05-6 [sigmaaldrich.com]

- 7. Brain Protection by Methylene Blue and Its Derivative, Azur B, via Activation of the Nrf2/ARE Pathway in Cisplatin-Induced Cognitive Impairment | MDPI [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Solubility and Stability of New Methylene Blue N Solutions

This compound, also known as Basic Blue 24, is a thiazine class organic compound utilized as a stain in diagnostic cytopathology and histopathology, particularly for the supravital staining of immature red blood cells (reticulocytes).[1] Its properties and behavior in solution are critical for its effective application. This guide provides a comprehensive overview of the solubility and stability of this compound solutions, based on available technical data.

Solubility of this compound

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Color of Solution |

| Cold Water | Soluble | Violet Blue |

| Hot Water | Soluble | Shallow Blue |

| Ethanol | Soluble | Green-Light Blue |

| Strong Sulfuric Acid | Soluble | Yellow-Green (turns blue upon dilution) |

It is important to distinguish this compound from its predecessor, Methylene Blue, as their solubility characteristics differ.

Stability of this compound Solutions

The stability of this compound solutions is influenced by several factors, including light, pH, and temperature. Under normal storage conditions, it is considered stable.[5]

Photostability

This compound is susceptible to photodegradation, a process that can be accelerated by the presence of photocatalysts and other agents.

Table 2: Photocatalytic Degradation of this compound in Aqueous Solution

| Catalyst/Condition | Light Source | Degradation (%) | Wavelength for Measurement (nm) |

| ZnO | UV (λ=354 nm) | 81 | 590 |

| ZnO | UV (λ=354 nm) | 77.75 | 286 |

| TiO₂ | UV (λ=354 nm) | 25.68 | 590 |

| TiO₂ | UV (λ=354 nm) | 26.37 | 286 |

| ZnO/TiO₂ (85:15) | UV (λ=354 nm) | 96.97 | 590 |

| ZnO/TiO₂ (85:15) | UV (λ=354 nm) | 93.61 | 286 |

| With H₂O₂ | UV (λ=354 nm) | 88.89 | 590 |

| With H₂O₂ | UV (λ=354 nm) | 68.94 | 286 |

| With Cu²⁺ | UV (λ=354 nm) | 83.83 | 590 |

| With Pb²⁺ | UV (λ=354 nm) | 81.25 | 286 |

Source:[6]

Effect of pH

The pH of the solution can significantly impact the stability and degradation of this compound. In a photodegradation study using ZnO and TiO₂, the optimal condition for degradation was achieved at pH 5.90, resulting in the highest percentage of degradation.[6]

Thermal Stability

This compound decomposes at high temperatures. The melting point is reported as 190 °C with decomposition.[2][7] For solutions, stability is generally maintained at room temperature.[7]

Experimental Protocols

Preparation of Aqueous Solution for Staining (Reticulocyte Count)

This protocol describes the preparation of a this compound solution for the supravital staining of reticulocytes.

-

Preparation of Staining Solution : An aqueous solution of this compound is typically used. For reticulocyte counts, commercially prepared solutions are common.

-

Mixing with Blood Sample :

-

Place five drops of the this compound stain into a small test tube.

-

Add five drops of well-mixed whole blood (with an anticoagulant like EDTA) to the test tube.[8]

-

Gently mix the stain and blood with a pipette.

-

-

Incubation :

-

Incubate the mixture at room temperature for 10-15 minutes.[8] Incubation longer than 15 minutes may cause mature erythrocytes to also stain darkly.

-

-

Smear Preparation :

-

Thoroughly remix the suspension after incubation to ensure even distribution of cells.

-

Place a small drop of the mixture onto a microscope slide and prepare a wedge smear.[8]

-

-

Drying and Examination :

-

Allow the smear to air-dry completely.

-

Examine the dry smear under an oil immersion microscope without fixation or counterstaining.[8]

-

Protocol for Photocatalytic Degradation Study

This protocol outlines a general procedure for assessing the photodegradation of this compound in the presence of a photocatalyst.

-

Preparation of the Reaction Mixture :

-

Adsorption-Desorption Equilibrium :

-

Stir the mixture in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the dye and the catalyst surface.[9]

-

-

Photoreaction :

-

Sampling and Analysis :

-

Withdraw samples of the reaction mixture at scheduled time intervals.[9]

-

Separate the photocatalyst from the sample, typically by centrifugation.[9]

-

Measure the absorbance of the supernatant using a UV-Visible spectrophotometer at the maximum absorption wavelength of this compound (around 590 nm and 286 nm) to determine the change in concentration.[6]

-

-

Calculation of Degradation :

-

Calculate the percentage of degradation using the initial and final absorbance values.[6]

-

Visualizations

Experimental Workflow for Photodegradation Analysis

Caption: Workflow for a typical photodegradation experiment of this compound.

Factors Affecting the Stability of this compound Solutions

Caption: Key factors influencing the stability of this compound solutions.

References

- 1. New methylene blue - Wikipedia [en.wikipedia.org]

- 2. scientificlabs.com [scientificlabs.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. BASIC BLUE 24 | 1934-16-3 [chemicalbook.com]

- 5. ethosbiosciences.com [ethosbiosciences.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound Dye content 70 1934-16-3 [sigmaaldrich.com]

- 8. riccachemical.com [riccachemical.com]

- 9. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Safe Handling of New Methylene Blue N in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for New Methylene Blue N, a vital stain used in various laboratory applications, most notably for the enumeration of reticulocytes. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and the integrity of experimental outcomes.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are ingestion, skin contact, and eye contact.[1] While comprehensive toxicological data for the pure compound is limited, the available information indicates potential for harm if not handled appropriately.

GHS Hazard Classification for this compound:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |

Source: ECHA C&L Inventory

Solutions of this compound often contain other hazardous components, such as potassium oxalate. It is imperative to consult the Safety Data Sheet (SDS) for the specific formulation being used.

Toxicological Data

Quantitative toxicological data for this compound is not extensively documented. However, data for related compounds and common components in this compound solutions provide an indication of potential toxicity.

| Chemical Name | CAS Number | LD50 (Oral, Rat) | Acute Toxicity Estimate (Oral) |

| This compound | 6586-05-6 | Not available | > 2000 mg/kg |

| Methylene Blue | 61-73-4 | 1180 mg/kg | - |

| Potassium Oxalate Monohydrate | 6487-48-5 | 375 mg/kg (anhydrous) | - |

Note: The acute toxicity estimate for this compound is based on ATE data where the classification criteria are not met for acute oral toxicity.

Personal Protective Equipment (PPE) and Engineering Controls

The use of appropriate PPE is mandatory when handling this compound to minimize exposure.

| PPE | Specification |

| Eye Protection | Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] |

| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[2][3] |

| Skin and Body Protection | A lab coat or apron should be worn.[4] |

| Respiratory Protection | A NIOSH/MSHA approved respirator is recommended if ventilation is inadequate or if handling the powder form, which may generate dust. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[3] |

Engineering Controls:

-

Work should be conducted in a well-ventilated area.

-

Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[3]

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the chemical's stability and preventing accidental exposure.

Handling:

-

Avoid contact with skin and eyes.[2]

-

Do not ingest or inhale.[3]

-

Wash hands thoroughly after handling.[5]

-

Ensure good ventilation of the work station.[6]

Storage:

-

Store in a cool, dry, and well-ventilated area.[3]

-

Keep the container tightly closed.[3]

-

Store away from incompatible materials, such as strong oxidizing agents.[2][3]

First Aid Measures

In the event of exposure, immediate and appropriate first aid should be administered.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1] |

| Skin Contact | Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.[1][2] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4] |

Spills and Disposal

Spill Response:

In the case of a spill, wear appropriate PPE. For solid spills, sweep up and shovel into a suitable container for disposal.[2] Avoid generating dust. For liquid spills, absorb with an inert material and place in a chemical waste container.

Disposal:

Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[3] Do not allow the chemical to enter drains.[3]

Experimental Protocol: Reticulocyte Count

The following is a standard protocol for performing a reticulocyte count using this compound stain.

Materials:

-

Whole blood collected in an EDTA tube

-

This compound stain solution

-

Small test tubes

-

Pipettes

-

Glass microscope slides

-

Microscope with an oil immersion objective

Procedure:

-

Stain Preparation: Filter the this compound solution before use.

-

Mixing: In a small test tube, mix equal parts of whole blood and this compound stain (e.g., 3 drops of each).

-

Incubation: Gently mix the blood and stain solution and allow the mixture to stand at room temperature for 10-15 minutes.

-

Smear Preparation: After incubation, gently resuspend the cells. Place a small drop of the mixture onto a clean microscope slide and prepare a thin blood smear.

-

Drying: Allow the smear to air dry completely. Do not heat fix.

-

Microscopic Examination: Examine the smear under the oil immersion objective. Reticulocytes are identified by the presence of a blue-staining network of reticulum.

-

Counting: Count the number of reticulocytes per 1,000 red blood cells.

-

Calculation: Calculate the percentage of reticulocytes.

Visualized Workflows and Relationships

The following diagrams illustrate key workflows and relationships for the safe handling and use of this compound.

Caption: General Safety and Handling Workflow for this compound.

Caption: Experimental Workflow for Reticulocyte Staining.

References

A Technical Guide to the Chemical Distinctions Between New Methylene Blue N and Methylene Blue

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core chemical differences between New Methylene Blue N and Methylene Blue, two distinct thiazine dyes often subject to confusion in research and clinical settings. This document provides a comprehensive comparison of their chemical structures, physicochemical properties, and practical applications, with a focus on quantitative data, detailed experimental protocols, and visual representations of their mechanisms and workflows.

Core Chemical and Structural Differences

Methylene Blue and this compound, while both belonging to the thiazine class of dyes, possess fundamental differences in their molecular architecture. Methylene Blue is chemically known as 3,7-bis(dimethylamino)-phenothiazin-5-ium chloride. In contrast, this compound is 3,7-bis(ethylamino)-2,8-dimethylphenothiazin-5-ium chloride. The key distinctions lie in the N-alkyl substituents and the methylation of the aromatic rings. In this compound, the dimethylamino groups of Methylene Blue are replaced by ethylamino groups, and two additional methyl groups are attached to the phenothiazine core. These structural alterations significantly influence the physicochemical properties and applications of the two dyes.

Comparative Physicochemical Properties

The structural dissimilarities between this compound and Methylene Blue give rise to distinct quantitative characteristics, which are summarized in the table below for ease of comparison.

| Property | Methylene Blue | This compound |

| Chemical Formula | C₁₆H₁₈ClN₃S | C₁₈H₂₂ClN₃S |

| Molecular Weight | 319.85 g/mol | 347.91 g/mol |

| Appearance | Dark green crystalline powder | Dark brown to purple crystalline powder |

| Absorption Maximum (λmax) in Water | ~664-668 nm[1][2] | ~628-634 nm |

| Molar Extinction Coefficient (ε) in Water | ~74,100 - 95,000 L·mol⁻¹·cm⁻¹ at ~665 nm[3] | ~44,000 L·mol⁻¹·cm⁻¹ at ~630 nm |

Visualizing the Molecular Structures

The following diagrams, generated using the DOT language, illustrate the fundamental structural differences between Methylene Blue and this compound.

Mechanism of Action: Methylene Blue in Methemoglobinemia

Methylene Blue is a crucial antidote for methemoglobinemia, a condition characterized by the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), rendering it incapable of oxygen transport. The therapeutic action of Methylene Blue involves its reduction to Leucomethylene Blue, which then acts as an electron donor to reduce methemoglobin back to functional hemoglobin. This pathway is dependent on the enzyme NADPH-methemoglobin reductase.

Experimental Protocols

Reticulocyte Staining with this compound

This protocol outlines the standardized procedure for the supravital staining of reticulocytes in whole blood using this compound.

Materials:

-

This compound staining solution

-

Fresh whole blood collected in EDTA

-

Glass microscope slides and coverslips

-

Pasteur pipettes or micropipettes

-

Small test tubes

-

Microscope with oil immersion objective

Procedure:

-

Place 2-3 drops of this compound solution into a small test tube.

-

Add 2-4 drops of well-mixed whole blood to the test tube. The ratio of stain to blood should be approximately 1:1.

-

Gently mix the blood and stain solution and allow the mixture to incubate at room temperature for 10-15 minutes.

-

After incubation, gently resuspend the cells.

-

Place a small drop of the stained blood mixture onto a clean microscope slide and prepare a thin smear.

-

Allow the smear to air dry completely. Do not heat fix.

-

Examine the smear under the oil immersion objective of a microscope. Reticulocytes are identified by the presence of a dark blue-staining reticulum or granules within the red blood cells.[4][5][6]

Simple Bacterial Staining with Methylene Blue

This protocol describes a basic method for staining bacterial cells with Methylene Blue to observe their morphology and arrangement.

Materials:

-

Methylene Blue staining solution (e.g., Loeffler's Methylene Blue)

-

Bacterial culture (from solid or liquid media)

-

Glass microscope slides

-

Inoculating loop or needle

-

Bunsen burner or heat source for fixing

-

Wash bottle with distilled water

-

Microscope with oil immersion objective

Procedure:

-

Prepare a thin smear of the bacterial culture on a clean glass slide.

-

Allow the smear to air dry completely.

-

Heat-fix the smear by passing the slide through the flame of a Bunsen burner 2-3 times.

-

Flood the smear with Methylene Blue solution and allow it to stand for 1-3 minutes.[7][8]

-

Gently rinse the slide with a slow stream of distilled water to remove excess stain.

-

Blot the slide dry using bibulous paper or allow it to air dry.

-

Examine the stained smear under the oil immersion objective. Bacterial cells will appear blue.[9][10]

Conclusion

References

- 1. Methylene blue - Wikipedia [en.wikipedia.org]

- 2. Methylene Blue Spectra [omlc.org]

- 3. researchgate.net [researchgate.net]

- 4. newcomersupply.com [newcomersupply.com]

- 5. atlas-medical.com [atlas-medical.com]

- 6. riccachemical.com [riccachemical.com]

- 7. hardydiagnostics.com [hardydiagnostics.com]

- 8. Methylene Blue staining [protocols.io]

- 9. medicallabnotes.com [medicallabnotes.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Properties of New Methylene Blue N Dye

For Researchers, Scientists, and Drug Development Professionals

New Methylene Blue N (NMB N), also known as Basic Blue 24, is a thiazine class organic dye with significant applications in histopathology and as an antimicrobial agent.[1] As a supravital stain, it is crucial for the identification and enumeration of reticulocytes (immature red blood cells) by precipitating the remaining ribosomal RNA.[2][3] Its photosensitizing capabilities also make it a subject of interest in photodynamic therapy research.[4] Understanding the spectroscopic properties of NMB N is fundamental to optimizing its existing applications and exploring new ones.

This guide provides an in-depth overview of the core spectroscopic characteristics of this compound, factors influencing its photophysical behavior, its mechanisms of action, and detailed experimental protocols for its analysis. While this compound is a distinct compound, it is structurally related to the more extensively studied Methylene Blue (MB).[1] Where specific data for NMB N is limited, data from its predecessor, Methylene Blue, is provided for comparative purposes, as their photophysical behaviors are expected to be similar.

Core Spectroscopic Properties

The interaction of this compound with light is characterized by its absorption and emission spectra. The dye exhibits a strong absorption band in the red region of the visible spectrum. Upon excitation, it can relax by emitting fluorescence at a slightly longer wavelength.

| Property | Value (this compound) | Value (Methylene Blue for comparison) | Reference(s) |

| Absorption Maximum (λmax) | 632 nm | ~665 nm | [5] (NMB N),[6][7][8] (MB) |

| Molar Extinction Coefficient (ε) | Data not available | 69,100 M⁻¹cm⁻¹ at 668 nm | [6] (MB) |

| Emission Maximum (λem) | Data not available | ~686 - 690 nm | [6][7][9] (MB) |

| Stokes Shift | Data not available | ~21 nm | [6][7] (MB) |

| Fluorescence Quantum Yield (ΦF) | Data not available | 0.52 | [6][7][9] (MB) |

| Shoulder Peak (Aggregation) | Data not available | ~610 - 612 nm (Dimer) | [6][7][8] (MB) |

Factors Influencing Spectroscopic Properties

The local environment of the dye molecule significantly impacts its spectroscopic properties. Key factors include the solvent, pH, and the dye's concentration.

Effect of Solvent (Solvatochromism)

The polarity of the solvent can alter the energy levels of the dye's ground and excited states, leading to shifts in the absorption and emission maxima. For the related Methylene Blue, increasing solvent polarity generally causes a hypsochromic (blue) shift in the absorption maximum, which is indicative of a π-π* transition where the ground state is more polar than the excited state.[10] In contrast, other studies have observed a red shift with increasing relative permittivity in certain solvents, suggesting that a combination of electrostatic and hydrogen-bonding interactions plays a complex role.[11][12]

Table of Methylene Blue λmax in Various Solvents:

| Solvent | λmax (nm) | Reference(s) |

| Dioxane | 650 | [12] |

| Methanol | 655 | [12] |

| Ethanol | 655 | [11] |

| Cyclohexanone | 660 | [12] |

| Dimethylsulfoxide (DMSO) | 665 | [12] |

| Water | 665 | [12] |

Effect of pH

The pH of the medium can influence the protonation state of the dye molecule and its subsequent photophysical behavior. For Methylene Blue, pH has a significant effect on the kinetics of its excited singlet and triplet states.[13][14] The quantum yield of singlet oxygen formation, a key process in photodynamic therapy, is considerably higher in basic media than in acidic conditions.[13][14] This suggests that the efficiency of NMB N as a photosensitizer may also be pH-dependent. Studies on Methylene Blue adsorption indicate an optimal pH range between 6 and 8 for binding interactions.[15]

Effect of Concentration (Aggregation)

Like many planar aromatic dyes, NMB N tends to self-aggregate in aqueous solutions, especially at high concentrations. This aggregation alters the dye's spectroscopic properties. Typically, aggregation leads to the formation of dimers and higher-order oligomers.[16][17] Dimerization of Methylene Blue is characterized by the appearance of a new absorption band at a shorter wavelength (a blue-shifted shoulder peak around 610 nm) relative to the monomer peak at ~665 nm.[8][18] This phenomenon is critical, as aggregates often have different photophysical properties and may not participate in desired photoreactions, potentially reducing the overall yield of a photoredox catalytic process.[16] The extent of aggregation is dependent on concentration, temperature, and the presence of salts.[17][19]

Mechanisms of Action & Visualization

Supravital Staining

This compound is a cationic (positively charged) dye used for supravital staining, meaning it can penetrate the cell membrane of living cells.[20][21] Its primary use is to identify reticulocytes. Inside these immature red blood cells, the dye interacts with negatively charged phosphate groups of residual ribosomal RNA (rRNA) and DNA, causing them to precipitate into a visible reticulo-filamentous pattern of deep blue granules.[2][21] This allows for their differentiation from mature erythrocytes, which lack RNA.[2]

Caption: Workflow of this compound in supravital staining of reticulocytes.

Photosensitization

As a photosensitizer, NMB N can absorb light energy and transfer it to surrounding molecules, primarily molecular oxygen, to generate reactive oxygen species (ROS). This process is the foundation of antimicrobial photodynamic therapy (APDT).[4][22] Upon absorbing a photon, the dye transitions from its ground state (S₀) to an excited singlet state (S₁). It can then undergo intersystem crossing to a longer-lived excited triplet state (T₁). From the triplet state, two main pathways can occur:

-

Type I Mechanism: The excited dye interacts directly with a substrate (like a biological molecule) via electron transfer, forming radicals and radical ions that can further react with oxygen to produce ROS.[23][24]

-

Type II Mechanism: The excited dye transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[24][25]

The dominance of Type I or Type II mechanisms can depend on the local environment and dye concentration.[23][24]

References

- 1. New methylene blue - Wikipedia [en.wikipedia.org]

- 2. newcomersupply.com [newcomersupply.com]

- 3. atlas-medical.com [atlas-medical.com]

- 4. Chemical features of the photosensitizers this compound and S137 influence their subcellular localization and photoinactivation efficiency in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 6. Methylene Blue—Current Knowledge, Fluorescent Properties, and Its Future Use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methylene Blue—Current Knowledge, Fluorescent Properties, and Its Future Use [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. ursabioscience.com [ursabioscience.com]

- 10. [PDF] Solvatochromic effect of Methylene Blue in different solvents with different polarity | Semantic Scholar [semanticscholar.org]

- 11. The Shift in the Behavior of Methylene Blue Toward the Sensitivity of Medium: Solvatochromism, Solvent Parameters, Regression Analysis and Investigation of Cosolvent on the Acidity Constants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effect of pH on methylene blue transient states and kinetics and bacteria photoinactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Concentration-dependent aggregation of methylene blue acting as a photoredox catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. Visible Light Spectroscopic Analysis of Methylene Blue in Water; What Comes after Dimer? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The aggregation of methylene blue in montmorillonite dispersions | Clay Minerals | Cambridge Core [cambridge.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. vetlexicon.com [vetlexicon.com]

- 21. macsenlab.com [macsenlab.com]

- 22. lamclinic.com [lamclinic.com]

- 23. mdpi.com [mdpi.com]

- 24. Spectroscopic study of methylene blue photophysical properties in biological media: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 25. The specific interaction of the photosensitizer methylene blue with acetylcholinesterase provides a model system for studying the molecular consequences of photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Thiazine Class of Dyes in Microscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thiazine class of dyes, their fundamental chemistry, photophysical properties, and their diverse applications in microscopy and cellular analysis. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development seeking to leverage these versatile compounds in their work.

Core Concepts: The Chemistry of Thiazine Dyes

Thiazine dyes are a group of heterocyclic organic compounds characterized by a core molecular structure containing a thiazine ring, which consists of four carbon atoms, one nitrogen atom, and one sulfur atom.[1] The arrangement of the nitrogen and sulfur atoms within this ring gives rise to three isomers: 1,2-thiazine, 1,3-thiazine, and 1,4-thiazine.[1] However, the most significant thiazine dyes used in microscopy are derivatives of phenothiazine, which features a thiazine ring fused with two benzene rings.

These dyes are typically cationic, possessing a positive charge, which facilitates their interaction with anionic (negatively charged) components within biological specimens, such as the phosphate groups of nucleic acids (DNA and RNA) and the sulfate groups of glycosaminoglycans found in the extracellular matrix.[2][3] This electrostatic interaction is a primary mechanism behind their staining capabilities.

Key examples of thiazine dyes frequently employed in microscopy include:

-

Methylene Blue: One of the most well-known and widely used thiazine dyes, it serves as a general biological stain and a redox indicator.[4]

-

Thionine: A strongly metachromatic dye often used for staining acidic mucopolysaccharides and demonstrating Nissl substance in nerve cells.[5]

-

Azure A, Azure B, and Azure C: These are demethylated derivatives of Methylene Blue and are crucial components of various polychromatic staining solutions, such as the Romanowsky-Giemsa stain, used for differentiating blood cells.[6] Azure B, in particular, is considered the most important Romanowsky dye.[7]

-

Toluidine Blue: A versatile metachromatic dye with a high affinity for acidic tissue components, making it useful for identifying mast cells, cartilage, and mucins.[5][8]

Photophysical Properties of Common Thiazine Dyes

The utility of thiazine dyes in microscopy, particularly in fluorescence applications, is dictated by their photophysical properties. These properties determine how the dyes absorb and emit light. The following table summarizes key photophysical data for common thiazine dyes.

| Dye | Absorption Maximum (λmax, nm) | Emission Maximum (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φf) |

| Methylene Blue | 664-668[6][9] | ~686 | 74,000 - 94,000 at ~665 nm[7][10] | 0.02 - 0.5[11] |

| Thionine | 596-605[12][13] | ~625 | 77,600 at 605 nm (in ethanol)[14] | 0.04 (in ethanol)[14] |

| Azure A | 620-634[15] | ~650 | ≥34,000 at 620-634 nm (in H₂O) | High (comparable to Methylene Blue)[1] |

| Azure B | 645-650[16] | ~670 | 74,000 at 646 nm (monomer in H₂O)[7] | High (comparable to Methylene Blue)[1] |

| Toluidine Blue | 630[17] | ~650 | ~51,000 at 630 nm[17] | Not readily available |

Note: Photophysical properties can be highly dependent on the solvent, pH, and concentration due to dye aggregation.

Key Staining Mechanisms and Methodologies

Thiazine dyes employ several distinct mechanisms to stain biological structures, leading to a wide range of applications.

Orthochromatic and Metachromatic Staining

In orthochromatic staining , the dye imparts its own color to the tissue. For example, Methylene Blue stains cell nuclei blue.[18]

Metachromasia is a more complex phenomenon where a dye stains certain tissue components a different color from the dye itself.[2] This occurs when the cationic thiazine dye molecules bind to highly anionic substrates, such as the glycosaminoglycans in cartilage or the heparin in mast cell granules.[2][8] The high density of negative charges on these substrates forces the dye molecules into close proximity, causing them to form aggregates (dimers and polymers).[2][19] This aggregation alters the electronic structure and, consequently, the light absorption properties of the dye, resulting in a color shift.[2] For instance, the typically blue Toluidine Blue will stain mast cell granules a reddish-purple.[8]

Figure 1: Mechanism of Metachromasia.

Vital Staining

Vital staining is the staining of living cells or tissues.[20] Thiazine dyes like Methylene Blue can be used as vital stains. The mechanism often relies on the differential permeability of live and dead cell membranes. In some applications, viable cells with active metabolism can reduce the dye to a colorless form, while dead cells with compromised membrane integrity cannot and thus retain the color.[21][22] Conversely, some vital stains are actively taken up by living cells.[20]

Figure 2: Workflow for Methylene Blue Vital Staining.

Experimental Protocols

Toluidine Blue Staining for Mast Cells

This protocol is designed for the demonstration of mast cells in paraffin-embedded tissue sections.

Solutions:

-

Toluidine Blue Solution (0.1%):

-

Toluidine Blue O: 0.1 g

-

Distilled Water: 100 mL

-

Alternatively, a solution in 70% ethanol can be used.

-

Procedure:

-

Deparaffinize and hydrate tissue sections to distilled water.

-

Stain in 0.1% Toluidine Blue solution for 2-3 minutes.

-

Rinse briefly in distilled water.

-

Rapidly dehydrate through 95% and absolute ethanol.

-

Clear in xylene and mount with a resinous mounting medium.

Expected Results:

-

Mast cell granules: Red-purple (metachromatic)

-

Background: Blue (orthochromatic)

Thionin Staining for Nissl Substance

This protocol is used for staining Nissl bodies (rough endoplasmic reticulum) in neurons.

Solutions:

-

Thionin Stock Solution (1%):

-

Thionin: 1 g

-

Distilled Water: 100 mL

-

Heat gently to dissolve.

-

-

Acetate Buffer (pH 4.5)

-

Working Thionin Solution:

-

Thionin Stock Solution: 5 mL

-

Acetate Buffer (pH 4.5): 95 mL

-

Procedure:

-

Deparaffinize and hydrate tissue sections to distilled water.

-

Stain in the working thionin solution for 5-20 minutes.

-

Rinse in distilled water.

-

Differentiate in 70% ethanol, followed by 95% ethanol, until the background is clear and Nissl bodies are distinct.

-

Dehydrate in absolute ethanol, clear in xylene, and mount.

Expected Results:

-

Nissl substance: Blue to purple

-

Nuclei: Blue

Advanced Applications: Photosensitization and Signaling Pathways

Beyond their role as simple stains, thiazine dyes are potent photosensitizers, meaning they can be excited by light to produce reactive oxygen species (ROS), such as singlet oxygen.[22][23] This property is the basis of Photodynamic Therapy (PDT) , a treatment modality for cancer and other diseases.[23]

When a thiazine dye localized within a cell is irradiated with light of a specific wavelength, it transfers energy to molecular oxygen, generating highly cytotoxic ROS. These ROS can induce cellular damage and trigger various signaling pathways leading to cell death, primarily through apoptosis or necrosis.[18][24]

The specific signaling pathways activated by PDT can depend on the subcellular localization of the photosensitizer.[24]

-

Mitochondrial Localization: Photosensitizers that accumulate in the mitochondria can rapidly induce apoptosis by triggering the release of cytochrome c, which in turn activates the caspase cascade.[18]

-